molecular formula C12H10F3NO2 B1217158 Coumarin 500 CAS No. 52840-38-7

Coumarin 500

Cat. No. B1217158
CAS RN: 52840-38-7
M. Wt: 257.21 g/mol
InChI Key: GZTMNDOZYLMFQE-UHFFFAOYSA-N
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Description

Coumarin 500, also known as 7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one, is a chemical compound with the formula C12H10F3NO2 . It appears as yellow needles . It is a member of 7-aminocoumarins and has a role as a fluorochrome .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest in recent years. The structural modification due to the addition of various functional groups and the results of spectroscopic investigations as well as theoretical calculations have been studied . The compounds were characterized by NMR, FTIR, UV-vis, mass spectroscopy, and single crystal X-ray diffraction studies .


Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . Various supramolecular architectures formed due to the intermolecular interactions significantly contribute to the crystal packing of the molecules .

Scientific Research Applications

Overview and Biological Activities

Coumarin is a versatile and widespread scaffold in nature, found in many plants, fungi, and bacteria. It has garnered significant attention for its range of biological activities, which is largely attributed to its ability to interact with various enzymes and receptors. The coumarin nucleus is easily synthesized and modified, leading to new compounds for potentially treating various diseases. Besides medicinal chemistry, coumarin finds applications in agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

Coumarin in Breast Cancer Therapy

Coumarin derivatives have been extensively studied for their potential as drugs. They have shown promise in breast cancer therapy, with some derivatives exhibiting sulfatase and aromatase inhibitory activities, critical in this context. Coumarin-based selective estrogen receptor modulators and coumarin-estrogen conjugates are also explored as potential anti-breast cancer agents (Musa et al., 2008).

Interaction with Human Serum Albumin

The binding mechanism of coumarin derivatives with human serum albumin (HSA) is another area of research. Understanding this interaction is crucial for designing new therapeutic agents against life-threatening diseases. Studies using fluorescence spectroscopy, circular dichroism spectroscopy, molecular docking, and dynamics simulation have been employed to understand these interactions (Garg et al., 2013).

Coumarin Hybrids as Therapeutic Agents

Coumarin hybrids, designed through molecular hybridization, exhibit multiple pharmacological activities. These hybrids are potential drug candidates for treating multifactorial diseases like cancer, Alzheimer's disease, metabolic syndromes, AIDS, malaria, and cardiovascular diseases. Research on coumarin hybrids helps in understanding their structure-activity relationships and therapeutic uses (Sandhu et al., 2014).

Anti-inflammatory Properties

The anti-inflammatory properties of coumarins have been a focus of both in vitro and in vivo studies. These studies mainly centered on cytokines, oedema, nitric oxide, oxidative stress, and inflammatory cells. Coumarins have shown to inhibit these parameters, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).

Medicinal Chemistry Applications

Coumarins have been identified for their activities as anticoagulant, anticancer, antioxidant, antiviral, anti-diabetics, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative agents. They are also used as fluorescent sensors in biological systems. This diversity makes them an important focus in medicinal chemistry for treating various diseases (Pereira et al., 2018).

Future Directions

Coumarin and its derivatives have been the subject of extensive research due to their wide range of biological activities. They have promising applications in various fields such as biochemistry, environmental protection, and disease prevention . The detection and application of coumarin fluorescent probes for various ions and molecules have been a major focus in recent years . The development of novel antifungal drugs using coumarin as a scaffold is also a promising future direction .

properties

IUPAC Name

7-(ethylamino)-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10F3NO2/c1-2-16-7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMNDOZYLMFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5068813
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Molecular Weight

257.21 g/mol
Source PubChem
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Physical Description

Yellow crystals; [Acros Organics MSDS]
Record name Coumarin 500
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Product Name

Coumarin 500

CAS RN

52840-38-7
Record name Coumarin 500
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Record name 7-(ethylamino)-4-(trifluoromethyl)-2-benzopyrone
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Record name 2H-1-BENZOPYRAN-2-ONE, 7-(ETHYLAMINO)-4-(TRIFLUOROMETHYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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